Taltobulin trifluoroacetate exhibits high potency against a wide range of cancer cell lines and shows efficacy in animal tumor models.
The table below summarizes the inhibitory activity (IC₅₀) of Taltobulin against a panel of human tumor cell lines after a 3-day exposure [1].
| Cancer Type | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Leukemia | CCRF-CEM | 0.2 ± 0.03 |
| Ovarian | 1A9 | 0.6 ± 0.1 |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 1.1 ± 0.5 |
| NCI-H1299 | 6.8 ± 6.1 | |
| Breast | MX-1W | 1.8 ± 0.6 |
| MCF-7 | 7.3 ± 2.3 | |
| Colon | HCT-116 | 0.7 ± 0.2 |
| DLD-1 | 1.1 ± 0.4 | |
| Colo205 | 1.5 ± 0.6 | |
| KM20 | 1.8 ± 0.6 | |
| SW620 | 3.6 ± 0.8 | |
| Melanoma | A375 | 1.1 ± 0.8 |
| Lox | 1.4 ± 0.6 | |
| SK-Mel-2 | 1.7 ± 0.5 |
The following table shows the efficacy of Taltobulin in inhibiting the growth of human tumor xenografts in athymic mice [1].
| Tumor Model | Dosage & Route | Treatment Duration | Result (Tumor Growth Inhibition) |
|---|---|---|---|
| Lox Melanoma | 1.6 mg/kg, i.v. | 35 days | 96-98% (on day 12) |
| KB-8-5 Epidermoid | 1.6 mg/kg, i.v. | 35 days | 84% (on day 14) |
| MX-1W Breast | 1.6 mg/kg, i.v. | 35 days | 97% |
| DLD-1 Colon | 1.6 mg/kg, i.v. | 35 days | 80% |
| HCT-15 Colon | 1.6 mg/kg, i.v. | 35 days | 66% |
| Lox Melanoma | 3 mg/kg, p.o. (gavage) | Not Specified | 97.3% |
| KB-3-1 Epidermoid | 3 mg/kg, p.o. (gavage) | Not Specified | 82% |
For researchers looking to replicate or build upon key findings, here are detailed methodologies from recent studies.
This protocol was used to demonstrate how FGF1 protects MCF-7 breast cancer cells from Taltobulin-induced cytotoxicity [2].
This protocol details the method used to study the effect of Taltobulin and growth factors on cancer cell migration [2].
This method was used to elucidate the signaling pathways involved in growth factor-mediated protection against Taltobulin [2].
This compound inhibits the polymerization of purified tubulin, disrupting cellular microtubule networks. This leads to a halt in mitosis (mitotic arrest) and the programmed death of the cell (apoptosis) [1]. It binds at the vinca domain between the α- and β-subunits of tubulin [3].
Recent research explores how growth factor signaling can confer resistance to its cytotoxic effects. The diagram below summarizes the mechanism of Taltobulin and the subsequent resistance pathways identified in MCF-7 cells.
Mechanism of Taltobulin and resistance pathways: FGF1 protects via ERK and AKT, while EGF acts only through ERK [2].
SPA-110 Trifluoroacetate, also known as Taltobulin or HTI-286, is a potent synthetic analogue of the natural tripeptide, Hemiasterlin. It functions as a tubulin inhibitor, disrupting microtubule dynamics and leading to apoptosis in cancer cells. A key characteristic of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, making it a compelling candidate for anticancer drug development and as a payload for Antibody-Drug Conjugates (ADCs) [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 228266-41-9 [1] [2] |
| Molecular Formula | C₂₉H₄₄F₃N₃O₆ [1] [2] |
| Molecular Weight | 587.67 g/mol (587.68 g/mol) [1] [2] |
| Chemical Names | Taltobulin trifluoroacetate; HTI-286 (trifluoroacetate); SPA-110 (trifluoroacetate) [1] [4] [2] |
| Appearance | White to off-white solid [1] |
| Solubility (DMSO) | ≥ 39 mg/mL (~66.4 mM) [1] [2] |
| Mechanism of Action | Tubulin inhibitor; microtubule destabilizer [1] [3] |
| Primary Application | ADC cytotoxin (warhead); anticancer agent [1] [3] |
Taltobulin exerts its potent cytotoxic effect by targeting tubulin, a core component of the cell's cytoskeleton. The following diagram illustrates the sequential pathway from tubulin binding to programmed cell death.
Taltobulin demonstrates exceptional potency against a broad panel of human tumor cell lines. The activity below was measured after a 3-day incubation period [1].
| Cell Line | Tumor Type | IC₅₀ (nM) |
|---|---|---|
| CCRF-CEM | Leukemia | 0.2 ± 0.03 nM |
| 1A9 | Ovarian | 0.6 ± 0.1 nM |
| A375 | Melanoma | 1.1 ± 0.8 nM |
| HCT-116 | Colon | 0.7 ± 0.2 nM |
| MX-1W | Breast | 1.8 ± 0.6 nM |
| A549 | NSCLC | 1.1 ± 0.5 nM |
| MCF-7 | Breast | 7.3 ± 2.3 nM |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 nM |
| Median IC₅₀ | (18 cell lines) | 1.7 nM |
Taltobulin has shown significant efficacy in inhibiting tumor growth in mouse models [1] [2].
| Model | Administration | Dosage | Result |
|---|---|---|---|
| HCT-15, DLD-1, MX-1W, KB-8-5 (human tumor xenografts) | Intravenous (i.v.) | 1.6 mg/kg | Growth inhibition |
| KB-3-1 epidermoid xenograft | Oral gavage (p.o.) | 3 mg/kg | 92.3% growth inhibition |
| Lox melanoma xenograft | Oral gavage (p.o.) | 3 mg/kg | 82.2% growth inhibition |
This table contextualizes the activity of Taltobulin against other tubulin-targeting agents [5].
| Compound | Anti-proliferative IC₅₀ (1A9 Ovarian Cancer Cells) | Tubulin Polymerization Inhibition IC₅₀ |
|---|---|---|
| Taltobulin (HTI-286) | 0.0002 μM (0.2 nM) | 0.7 μM |
| Tubulysin U | 0.00065 μM (0.65 nM) | 1.9 μM |
| Tubulysin V | 0.12 μM (120 nM) | 1.1 μM |
This is a standard protocol for assessing the compound's cytotoxicity in cultured cells [1].
A representative protocol for evaluating efficacy in mouse xenograft models is as follows [1]:
For animal studies, here is an example of how to prepare a working solution for injection [1] [2]:
The synthesis of Taltobulin is a complex, multi-step process involving the stereoselective assembly of three key amino acid building blocks [4].
The following diagram illustrates the pathway through which an ADC delivers Taltobulin to a cancer cell, leading to cell death.
The diagram above shows the process of Taltobulin ADC from binding to target antigen, internalization, payload release, to inducing cell death [1] [2] [3].
The high potency of Taltobulin trifluoroacetate is demonstrated through extensive in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (HTI-286) Across Tumor Cell Lines [4] [5]
| Cell Line / Cancer Type | Specific Cell Model | Reported IC₅₀ (nM) |
|---|---|---|
| Leukemia | CCRF-CEM | 0.2 ± 0.03 |
| Ovarian | 1A9 | 0.6 ± 0.1 |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 1.1 ± 0.5 |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1299 | 6.8 ± 6.1 |
| Breast | MX-1W | 1.8 ± 0.6 |
| Breast | MCF-7 | 7.3 ± 2.3 |
| Colon | HCT-116 | 0.7 ± 0.2 |
| Colon | DLD-1 | 1.1 ± 0.4 |
| Colon | HCT-15 | 4.2 ± 2.5 |
| Melanoma | A375 | 1.1 ± 0.8 |
| Melanoma | Lox | 1.4 ± 0.6 |
| Melanoma | SK-Mel-2 | 1.7 ± 0.5 |
Table 2: In Vivo Efficacy of this compound (HTI-286) in Xenograft Models [4] [5] [6]
| Tumor Xenograft Model | Administration Route | Dosage Regimen | Efficacy Outcome (Tumor Growth Inhibition) |
|---|---|---|---|
| Lox Melanoma | Intravenous (i.v.) | 1.6 mg/kg | 96-98% inhibition on day 12 |
| KB-8-5 Epidermoid | Intravenous (i.v.) | 1.6 mg/kg | 84% inhibition on day 14 |
| MX-1W Breast | Intravenous (i.v.) | 1.6 mg/kg | 97% inhibition |
| HCT-15 Colon | Intravenous (i.v.) | 1.6 mg/kg | 66% inhibition |
| DLD-1 Colon | Intravenous (i.v.) | 1.6 mg/kg | 80% inhibition |
| KB-3-1 Epidermoid | Oral Gavage (p.o.) | 3 mg/kg | 82.0% inhibition |
| Lox Melanoma | Oral Gavage (p.o.) | 3 mg/kg | 97.3% inhibition |
For researchers aiming to validate these findings, here are summaries of the key methodologies cited in the literature.
Protocol 1: In Vitro Cell Proliferation Assay [4] [5]
Protocol 2: In Vivo Xenograft Efficacy Study [4] [5]
Taltobulin offers several distinct properties that make it an attractive candidate for use as an ADC warhead:
Taltobulin trifluoroacetate is a potent synthetic analogue of Hemiasterlin that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis [1] [2]. The following table summarizes its growth inhibitory activity (IC₅₀) across a panel of human tumor cell lines after a 3-day incubation period [1].
Table 1: In Vitro Cytotoxicity of this compound (HTI-286) in Human Tumor Cell Lines [1]
| Cancer Type | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Leukemia | CCRF-CEM | 0.2 ± 0.03 |
| Ovarian | 1A9 | 0.6 ± 0.1 |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 1.1 ± 0.5 |
| NCI-H1299 | 6.8 ± 6.1 | |
| Breast | MX-1W | 1.8 ± 0.6 |
| MCF-7 | 7.3 ± 2.3 | |
| Colon | HCT-116 | 0.7 ± 0.2 |
| DLD-1 | 1.1 ± 0.4 | |
| Colo205 | 1.5 ± 0.6 | |
| KM20 | 1.8 ± 0.6 | |
| SW620 | 3.6 ± 0.8 | |
| S1 | 3.7 ± 2.0 | |
| HCT-15 | 4.2 ± 2.5 | |
| Moser | 5.3 ± 4.1 | |
| Melanoma | A375 | 1.1 ± 0.8 |
| Lox | 1.4 ± 0.6 | |
| SK-Mel-2 | 1.7 ± 0.5 |
The experimental workflow and mechanism of action for these assays are illustrated below.
This protocol is adapted from the methodology used to generate the data in Table 1 [1].
The table below summarizes the quantitative data on the anti-proliferative effects of HTI-286 on various hepatic tumor cell lines, as determined by the MTT assay.
Table 1: In vitro growth inhibition of hepatic tumor cell lines by HTI-286 [1]
| Cell Line | Cell Line Description | Reported IC₅₀ (nmol/L) |
|---|---|---|
| MH | Rat Morris hepatoma | ~2 nmol/L |
| HepG2 | Human hepatocarcinoma | ~2 nmol/L |
| Hep3B | Human hepatocarcinoma | ~2 nmol |
| Primary Human Hepatocytes (PHH) | Normal human liver cells | No significant decrease in viability detected |
Key Findings:
This section outlines the core methodology used to generate the IC₅₀ data for HTI-286 in hepatic tumor cell lines [1].
The following workflow details the steps for the MTT assay used to determine IC₅₀ values.
Key Procedural Details:
HTI-286 is a synthetic analogue of hemiasterlin, a natural product derived from marine sponges. Its primary mechanism of action is the inhibition of microtubule function [1] [3].
Key Insights:
The table below summarizes the core protocols for establishing and utilizing xenograft models in preclinical drug testing [1].
| Protocol Aspect | Description & Key Steps |
|---|---|
| Model Generation | Injects human CD34+ hematopoietic stem cells into immunodeficient NSG mice, followed by PDX generation to create a human immune system model [2]. |
| Drug Efficacy Testing | Involves tumor measurement via callipers, calculation of tumor mass (length × width² / 2), and daily clinical evaluation of treated mice [1]. |
| AML PDX Establishment | An optimized protocol designed to improve engraftment rates of human Acute Myeloid Leukemia (AML) in immunodeficient mice, particularly from frozen specimens [3]. |
| TNBC PDX Drug Testing | Utilizes a panel of patient-derived orthotopic xenografts representing multiple Triple-Negative Breast Cancer (TNBC) subtypes for preclinical drug efficacy tests (e.g., with mTOR inhibitors) [4]. |
The following table outlines key quantitative parameters and endpoints commonly measured in xenograft drug efficacy studies [5] [6] [4].
| Parameter / Endpoint | Typical Measurements & Calculations |
|---|---|
| Tumor Volume Measurement | Tumor mass (mg) = length (mm) × width² (mm²) / 2 [5] [1]. |
| Drug Exposure Metrics | Daily unbound average concentration ((C_{avg, u})) or unbound maximum concentration ((C_{max, u})) are used to model exposure-response relationships [6]. |
| Growth Inhibition | Percentage of tumor growth inhibition (TGI) is calculated for drug-treated groups compared to a vehicle control group [4]. |
| Translational Scaling | Tumor Growth Inhibition (TGI) models are used, and parameters may be scaled from mice to humans using allometric exponents (e.g., -0.25) [6]. |
Since the primary mechanism of action for Taltobulin (a microtubule-targeting agent) was not detailed in the search results, the diagram below illustrates the TGF-β signaling pathway, which is a common target in cancer therapy development and exemplifies the kind of pathway mapping useful for application notes [7]. TGF-β has a dual role, acting as both a tumor suppressor and a promoter.
The TGF-β pathway exerts complex and contradictory effects in cancer [7]:
Here are detailed methodologies for core experiments in xenograft-based drug development.
This protocol details the creation of a humanized mouse model for studying immunotherapy resistance [2].
This is a generalized protocol for evaluating drug efficacy in xenograft models [1] [4].
This compound (also known as HTI-286) is a synthetic analogue of the natural tripeptide Hemiasterlin. It functions as a potent tubulin inhibitor, binding directly to tubulin dimers and disrupting microtubule polymerization. This activity makes it a valuable cytotoxin ("warhead") for Antibody-Drug Conjugates (ADCs) and a compelling tool for fundamental research on the cytoskeleton [1] [2]. Microtubules are dynamic polymers of α/β-tubulin that are critical for maintaining cellular structure, intracellular transport, and chromosomal segregation during mitosis. The dynamic instability of microtubules—characterized by alternating phases of growth and shrinkage—is precisely regulated by a host of cellular proteins, and its disruption severely impacts cell viability [3] [4].
The following diagram illustrates the core mechanism by which Taltobulin disrupts the microtubule network, leading to antimitotic effects and cell death.
This compound demonstrates potent and broad-spectrum anti-proliferative activity across numerous cancer cell lines, as well as efficacy in animal tumor models [1] [2].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of Taltobulin across a panel of human tumor cell lines after a 3-day incubation period [1] [2].
Table 1: In Vitro Growth Inhibition of Tumor Cell Lines by Taltobulin
| Cell Line | Cancer Type | Taltobulin IC₅₀ (nM) |
|---|---|---|
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| MX-1W | Breast | 1.8 ± 0.6 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| Median IC₅₀ | 1.7 nM | |
| Average IC₅₀ | 2.5 ± 2.1 nM |
The table below outlines key parameters from animal studies demonstrating the efficacy of Taltobulin in mouse xenograft models [1] [2].
Table 2: In Vivo Efficacy of Taltobulin in Mouse Xenograft Models
| Parameter | Details |
|---|---|
| Animal Model | Athymic nu/nu female mice |
| Tumor Models | HCT-15, DLD-1 (colon); MX-1W (breast); KB-8-5 (epidermoid) |
| Dosage & Route | 1.6 mg/kg, intravenous (i.v.) |
| Treatment Duration | 35 days |
| Key Result | Significant inhibition of human tumor xenograft growth |
| Other Models/Regimen | KB-3-1 (epidermoid) & Lox (melanoma); 3 mg/kg, oral gavage (p.o.) |
| Inhibition in Oral Study | 92.3% (KB-3-1) and 82.2% (Lox) |
This protocol is designed to assess the effect of Taltobulin on microtubule integrity and cell proliferation in vitro [1].
Materials:
Procedure:
Microtubule stability can be monitored by measuring levels of acetylated α-tubulin (AcTub), a common post-translational modification associated with stable microtubules [5] [4].
Materials:
Procedure:
This protocol evaluates the antitumor efficacy of Taltobulin in an animal model [1].
Materials:
Procedure:
Successful experimentation, particularly in vivo, requires proper compound formulation. The table below lists validated formulations for this compound [1] [2].
Table 3: Solubility and Recommended Formulations for this compound
| Formulation | Composition | Preparation Notes | Primary Use |
|---|---|---|---|
| Stock Solution | DMSO | Soluble to at least 39 mg/mL (~66.4 mM). Prepare as a concentrated stock. | In vitro assays |
| Injection 1 | DMSO: Tween 80: Saline = 10:5:85 | Add 100 μL DMSO stock to 50 μL Tween 80, then dilute with 850 μL saline. | IP/IV/IM/SC |
| Injection 2 | DMSO: PEG300: Tween 80: Saline = 10:40:5:45 | Sequential dilution as per the ratio. | IP/IV/IM/SC |
| Injection 3 | DMSO: Corn oil = 10:90 | Add 100 μL DMSO stock to 900 μL corn oil. Mix well. | IP/SC |
The following workflow diagram integrates the key protocols described above into a coherent research pathway, from in vitro screening to in vivo validation.
Although a specific protocol for taltobulin is not available, the general principles for studying small molecule-induced apoptosis are well-established. The following workflow outlines the key experimental phases.
To quantitatively determine the pro-apoptotic effect of a compound, researchers typically measure several key parameters. The table below summarizes common assays and their apoptotic readouts.
| Analysis Method | Key Apoptotic Readouts | Example Experimental Context |
|---|---|---|
| Western Blot | Cleavage of caspases-3, -8, -9; PARP cleavage; increased BimEL; Bax/Bcl-2 ratio [1] [2] [3] | Detection of caspase-3 and PARP cleavage in L929 cells treated with TNF/CHX [3]. |
| Caspase Activity Assay | Increased caspase-3/7, -8, or -9 activity [2] [3] | Time-dependent increase in caspase-3 activity in cells treated with a death-inducing compound [3]. |
| Flow Cytometry (Annexin V/PI) | Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [2] [3] | Distinguishing apoptotic from necrotic cells in a population treated with a cytotoxic saponin [2]. |
| Mitochondrial Membrane Potential (MMP) Assay | Decreased MMP (e.g., with CMX-Ros dye) [2] | Disruption of MMP in Rh1 cells treated with TTB2, measured by flow cytometry [2]. |
| DNA Content Analysis (Flow Cytometry) | Increase in hypodiploid (sub-G1) cell population [3] | Quantification of cells with nuclear fragmentation after treatment [3]. |
| Quantitative Gene/Protein Expression | Upregulation of pro-apoptotic Bim, Bak, Bax; downregulation of Bcl-2 [1] [4] [2] | TGFβ-induced Bim expression in lymphocytes [1]. |
Here are detailed methodologies for key experiments cited in the application notes.
This protocol is used to distinguish early apoptotic, late apoptotic, and necrotic cells [2] [3].
This assay measures the loss of MMP, a key event in the intrinsic apoptotic pathway [2].
This protocol confirms the activation of the caspase cascade, a hallmark of apoptosis [3].
Understanding the signaling pathways involved is critical for mechanistic studies. The diagram below integrates common pathways that may be engaged by a pro-apoptotic compound.
When designing experiments to study apoptosis induction:
I hope this structured overview of methods and protocols provides a solid foundation for your research on taltobulin and other apoptosis-inducing agents.
HTI-286 is a fully synthetic analogue of the natural tripeptide hemiasterlin that functions as a potent antimitotic agent with demonstrated cytotoxic potential against various cancer cell lines. [1] This synthetic compound belongs to the class of tubulin destabilizing agents that effectively inhibit tubulin polymerization, contrasting with stabilizers like paclitaxel that promote microtubule assembly. [2] [3] HTI-286 has shown particular promise in preclinical studies for intravesical therapy of high-grade bladder cancer, where it significantly delayed tumor growth in orthotopic mouse models with minimal systemic absorption and toxicity. [1]
The significance of HTI-286 in cancer research stems from its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) efflux pumps, a common limitation of many existing tubulin-targeting agents like taxanes. [4] [5] Modifications of HTI-286's structure have yielded analogs with enhanced potency against drug-resistant cell lines while maintaining comparable cytotoxicity to parent compounds in sensitive lines. [4] [6] These properties make HTI-286 both a valuable research tool for studying tubulin dynamics and a promising candidate for therapeutic development against resistant malignancies.
HTI-286 exerts its antimitotic effects through direct binding to the α-β tubulin heterodimer, the fundamental subunit of microtubules. [2] Biophysical characterization studies reveal that HTI-286 binds tubulin rapidly with a dissociation constant (Kd) of approximately 100 nM, and this initial association is enthalpically driven with a ΔH value of -14 kcal/mol at 25°C. [2] Unlike microtubule-stabilizing agents such as paclitaxel, HTI-286 effectively depolymerizes preassembled microtubules at micromolar concentrations, disrupting the delicate dynamics of microtubule networks essential for cellular functions. [2]
The binding of HTI-286 to soluble tubulin induces significant structural reorganization and oligomerization of tubulin subunits. [2] This results in the formation of a discrete 18.5 S species corresponding to a ring-like structure consisting of approximately 13 tubulin units, as determined by sedimentation equilibrium analyses. [2] The rate of these oligomer formations is dependent on both the concentration of HTI-286 and the incubation time, with the 18.5 S species forming relatively slowly compared to the initial binding event. [2] These structural alterations to tubulin and microtubules ultimately lead to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cancer cells. [1]
Table 1: Key Cellular Processes Affected by HTI-286-Induced Tubulin Inhibition
| Cellular Process | Effect of HTI-286 | Downstream Consequences |
|---|---|---|
| Mitosis | Disruption of mitotic spindle assembly | G2/M phase arrest, failed chromosome segregation |
| Cell Signaling | Altered intracellular trafficking | Disruption of RAF-MEK-ERK and PI3K/Akt pathways |
| Cell Motility | Impaired cytoskeletal dynamics | Reduced migration and invasion capacity |
| Apoptosis Regulation | Activation of mitochondrial pathway | Increased ROS, caspase activation, apoptosis |
The disruption of microtubule dynamics by HTI-286 has far-reaching consequences beyond simple mechanical interference with cell division. Microtubules serve as essential platforms for numerous cellular signaling pathways, and their disruption alters critical processes governing cell survival, proliferation, and metastasis. [3] While HTI-286 primarily targets tubulin directly, other tubulin inhibitors with similar mechanisms have been shown to inactivate the RAF-MEK-ERK signaling cascade through increased mitochondrial reactive oxygen species, consequently inhibiting cancer metastasis. [5]
The PI3K/Akt axis, a key signaling pathway regulating cell migration, proliferation, survival, and apoptosis, is particularly affected by microtubule-targeting agents. [7] Growing evidence indicates that PI3K/Akt signaling participates in the processes of cell apoptosis and migration induced by various microtubule-targeting agents in cancer cells. [7] This pathway also enhances microtubule stability, thereby promoting tumor cell invasion and migration, suggesting that HTI-286's disruption of microtubules may impair these critical pro-survival and metastatic signaling networks. [7]
Figure 1: Mechanism of HTI-286 Tubulin Inhibition and Cellular Effects - This diagram illustrates the molecular and cellular consequences of HTI-286 binding to tubulin, leading to oligomerization, microtubule destabilization, and ultimately cell cycle arrest and apoptosis.
Figure 2: HTI-286 Tubulin Polymerization Assay Workflow - This flowchart outlines the key steps in performing the tubulin polymerization inhibition assay with HTI-286, from reagent preparation to data analysis.
Table 2: Summary of HTI-286 Biological Activity in Various Assay Systems
| Assay Type | Experimental System | HTI-286 Activity | Reference Compound | Comparative Efficacy |
|---|---|---|---|---|
| Tubulin Polymerization | Purified tubulin | Kd ≈ 100 nM; induces 18.5S oligomers | Hemiasterlin: Similar binding affinity | Comparable tubulin binding potency [2] |
| Cytotoxicity (Sensitive Lines) | KB-3-1 cells | IC₅₀ comparable to paclitaxel | Paclitaxel: Standard comparator | Potency equivalent to paclitaxel [4] |
| Cytotoxicity (Resistant Lines) | P-gp expressing KB-8-5, KB-V1 | Retained potency | Paclitaxel: Reduced activity | Superior to paclitaxel in P-gp lines [4] |
| In Vivo Efficacy | Orthotopic bladder cancer (mice) | Significant tumor growth delay at 0.2 mg/mL | Mitomycin C: 2.0 mg/mL required | Comparable efficacy at 10-fold lower concentration [1] |
| Systemic Exposure | Intravesical instillation (mice) | 1.5-2.1% bioavailability | N/A | Minimal systemic absorption [1] |
Table 3: Activity of HTI-286 Analogues with B-Segment Modifications
| Compound | B-Segment Modification | KB-3-1 Cytotoxicity | P-gp Expressing Cell Lines | Tubulin Polymerization Inhibition |
|---|---|---|---|---|
| HTI-286 (parent) | Reference structure | +++ | +++ | Strong inhibition [4] |
| Methylsulfide analog | Methylsulfide group | +++ | +++ | Comparable to parent [4] |
| Fluoride analog | Fluoride substituent | +++ | +++ | Comparable to parent [4] |
| Proline amide analog | D-piece carboxylic acid modification | +++ | Effective in xenograft model | Potent tubulin inhibition [6] |
| Ketone reduction analog | Carboxylic acid to ketone | ++ | ++ | Potent activity [6] |
| Alcohol conversion analog | Carboxylic acid to alcohol | ++ | ++ | Potent activity [6] |
The quantitative data demonstrates that HTI-286 maintains potent cytotoxicity against cancer cell lines, with particular advantage in P-glycoprotein expressing models where conventional tubulin-targeting agents like paclitaxel show reduced efficacy. [4] Modifications to the B-segment of HTI-286 and transformations of its carboxylic acid group yield analogs with comparable or enhanced potency while maintaining activity against multidrug-resistant phenotypes. [4] [6] The in vivo efficacy of HTI-286 in orthotopic bladder cancer models at concentrations ten-fold lower than mitomycin C highlights its potential for clinical translation, especially given its low systemic absorption when administered intravesically. [1]
HTI-286 tubulin polymerization assays serve as critical tools in anticancer drug discovery, particularly for identifying compounds that can overcome multidrug resistance. The experimental protocols outlined can be adapted for high-throughput screening of compound libraries by miniaturizing to 384-well format and automating liquid handling steps. When establishing these assays, researchers should include appropriate benchmark compounds including microtubule stabilizers (paclitaxel, epothilones) and destabilizers (vinca alkaloids, colchicine) to properly contextualize results.
For comprehensive mechanism of action studies, HTI-286 assays can be combined with complementary techniques such as immunofluorescence microscopy to visualize microtubule network disruption, flow cytometry to quantify cell cycle arrest, and live-cell imaging to track mitotic progression. The structure-activity relationship data provided offers valuable guidance for medicinal chemistry efforts aimed at optimizing drug-like properties while maintaining potency against resistant malignancies.
This compound is a synthetic analogue of the natural tripeptide hemiasterlin and functions as a potent antimicrotubule agent [1] [2]. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis [1]. A key characteristic of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance in vitro and in vivo, making it a compound of interest for targeting resistant cancers [2]. It is also investigated for use as a cytotoxin "warhead" in Antibody-Drug Conjugates (ADCs) [1].
The following protocol summarizes the use of this compound in animal models, as cited in the literature.
1. Animal Model Preparation
2. Dosing Formulation and Administration
3. Efficacy Outcomes The table below summarizes the quantitative results from the referenced xenograft studies:
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Citation |
|---|---|---|---|
| KB-3-1 epidermoid | Taltobulin (3 mg/kg p.o.) | 92.3% | [1] |
| Lox melanoma | Taltobulin (3 mg/kg p.o.) | 82.2% | [1] |
This data demonstrates significant antitumor efficacy of Taltobulin administered via oral gavage in these specific models.
The in vivo efficacy is supported by robust in vitro data. The following protocol can be used to determine the compound's potency in cell cultures.
Cell Cytotoxicity Assay Protocol [1] [3]
The table below summarizes the in vitro sensitivity of a selection of cancer cell lines to Taltobulin:
| Cell Line | Type | Taltobulin IC₅₀ (nM) |
|---|---|---|
| CCRF-CEM | Leukemia | 0.2 ± 0.03 [1] |
| 1A9 | Ovarian | 0.6 ± 0.1 [1] |
| A549 | NSCLC | 1.1 ± 0.5 [1] |
| MX-1W | Breast | 1.8 ± 0.6 [1] |
| HCT-116 | Colon | 0.7 ± 0.2 [1] |
| MCF-7 | Breast | 7.3 ± 2.3 [1] |
| A375 | Melanoma | 1.1 ± 0.8 [1] |
Data presented as mean ± SD where available. NSCLC: Non-small cell lung cancer. The median IC₅₀ across 18 tumor cell lines was 1.7 nM [1].
Research indicates that growth factor signaling can modulate the response of cancer cells to Taltobulin. Understanding these pathways is crucial for designing combination therapies.
The following diagram illustrates the signaling pathways involved in this resistance mechanism and the potential points of inhibition.
For in vivo studies, especially oral administration, proper formulation is critical. Here are suggested formulations based on the provided data.
Solubility Data: this compound is soluble in DMSO at ≥39 mg/mL (~66.4 mM) [1] [2].
Suggested In Vivo Formulations for Oral Gavage [1]:
Storage: The powder should be stored at -20°C for long-term stability (3 years). Prepared solutions in DMSO can be stored at -80°C for 6 months [1].
This compound is a potent tubulin-inhibiting cytotoxin effective against a wide spectrum of cancer cell lines and demonstrated significant tumor growth inhibition in mouse xenograft models when administered via oral gavage. These application notes provide a foundational framework for researchers to utilize this compound in vitro and in vivo. The emerging understanding of growth factor-mediated resistance mechanisms, particularly involving FGF1, also highlights potential strategies for enhancing its efficacy through rational combination therapies.
The core challenge is that taltobulin is a complex peptide-like drug, and its trifluoroacetate (TFA) salt, while improving solubility, can introduce complications in biological assays. The table below summarizes the main issues and recommended actions.
| Issue | Root Cause | Recommended Action |
|---|---|---|
| Low aqueous solubility after dilution from DMSO stock | Compound precipitation upon dilution into aqueous buffers | Test final DMSO concentration not exceed 0.5% (v/v) in assays [1] |
| Carryover of residual TFA counterion | High concentration of TFA from stock solution can alter assay pH or system biology [2] | Consider salt form (e.g., acetate) if TFA interferes; lyophilize stock and reconstitute in desired buffer to reduce TFA [2] |
| Uncertainty in working concentration | Precipitation not always visible; cytosolic concentration differs from media concentration [1] | Use quantitative assays (e.g., CAPA) to measure cytosolic penetration [1] |
If you encounter precipitation or suspect TFA-related interference, the following workflow outlines a systematic approach to resolve these issues.
This protocol outlines how to properly use a DMSO stock solution of taltobulin trifluoroacetate for cell-based assays to minimize solubility issues.
Principle: To create a serial dilution of the drug in DMSO, which is then diluted into aqueous cell culture medium, ensuring the final concentration of DMSO is low enough to not cause cytotoxicity or compound precipitation [1].
Materials:
Procedure:
Notes:
Q1: Why does my compound precipitate when I add the DMSO stock to the aqueous cell culture medium? This is a "solvent shift" precipitation. The compound is highly soluble in DMSO but has much lower solubility in the aqueous buffer. When diluted, the environment becomes unfavorable, leading to precipitation. Using the lowest possible final DMSO concentration and adding the DMSO stock directly to the medium while vortexing can help.
Q2: The compound is in solution, but my biological assay shows no activity. What could be wrong? The compound might be sequestered in endosomes rather than reaching its cytosolic target [1]. The TFA counterion could also be affecting your biological system (e.g., altering pH) [2]. It is recommended to use a quantitative cytosolic penetration assay like CAPA to confirm delivery and/or test a different salt form of the drug [1].
Q3: Are there alternatives to using a DMSO stock solution? Yes. You can lyophilize the DMSO stock and reconstitute it directly in a suitable aqueous buffer or in a mixture of water with a co-solvent like ethanol or PEG-300. However, the aqueous solubility of the compound will be the limiting factor.
Q1: How should I prepare and store my HTI-286 stock solution? The supplier MedChemExpress provides specific handling instructions for HTI-286 [1].
Q2: What is the proven cellular mechanism of action of HTI-286? HTI-286 is a synthetic analogue of the natural tripeptide hemiasterlin. It is a potent antimicrotubule agent that works by [2]:
Q3: A key advantage of HTI-286 is its ability to circumvent certain resistance mechanisms. How does it achieve this? Unlike other antimicrotubule agents like taxanes or vinca alkaloids, HTI-286 is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump [2] [3]. This allows it to retain potency in cell lines and xenograft models that have developed resistance to other drugs through P-gp overexpression [2] [3].
1. In Vitro Proliferation/Cytotoxicity Assay (MTT Assay) This protocol, used to determine the IC₅₀ of HTI-286 in hepatic tumor cell lines, can be adapted for other cell types [3].
2. Immunofluorescence Assay for Microtubule Disruption This protocol visually confirms the direct target of HTI-286 within cells [3].
The table below summarizes key quantitative findings from published research on HTI-286.
| Model System | Key Finding | Value (Mean ± SD or Range) | Context / Citation |
|---|---|---|---|
| In Vitro Potency | Average IC₅₀ in 18 human tumor cell lines | 2.5 ± 2.1 nM [2] | Includes leukemia, ovarian, breast, colon, and melanoma lines. |
| In Vitro Potency | IC₅₀ in hepatic tumor cell lines (MH, HepG2, Hep3B) | ~2 nM [3] | MTT assay after 2-3 doubling times. |
| In Vivo Efficacy | Tumor growth inhibition | 66% - 98% [2] | Various human tumor xenograft models in mice (e.g., HCT-15, MX-1W). |
| Resistance Factor | Fold-resistance in 1A9-HTI(R) cells | 57 - 89-fold [4] | Compared to parental ovarian carcinoma 1A9 cells. |
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low potency or no effect in a resistant cell line | Resistance mediated by tubulin mutations. | Evidence shows resistance can arise from mutations in α- or β-tubulin (e.g., S172A in β-tubulin) that stabilize microtubules [4]. Consider sequencing tubulin genes. |
| Unexpected drug sensitivity in FGFR1+ cells | Activation of pro-survival pathways. | FGF1 activation of FGFR1 can protect cells via AKT signaling. Use specific AKT or PI3K/mTOR inhibitors to sensitize cells [5]. |
| High background in immunofluorescence | Non-specific antibody binding. | Include controls without primary antibody. Optimize antibody dilution and increase wash steps after incubation. |
The following diagrams illustrate the core mechanisms and experimental plans discussed in this guide.
What is the core mechanism by which Taltobulin overcomes P-gp resistance? Taltobulin trifluoroacetate is a synthetic analogue of the natural tripeptide hemiasterlin. It is a potent antimicrotubule agent. Its key feature is that it circumvents P-glycoprotein-mediated resistance in vitro and in vivo. This means it can remain effective against cancer cells that have become resistant to other chemotherapeutics by overexpressing the P-gp efflux pump [1].
What is the evidence for its efficacy in P-gp expressing models? The potency of Taltobulin has been demonstrated across a broad panel of tumor cell lines and in vivo xenograft models. The data below show it is effective even in cell lines known for P-gp mediated resistance, such as HCT-15 and KB-8-5 [1].
The following tables consolidate key quantitative data from preclinical studies to assist in your experimental planning.
Table 1: In Vitro Efficacy of Taltobulin
| Parameter | Details |
|---|---|
| Cell Lines Tested | 18 tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma) [1] |
| Average IC₅₀ | 2.5 ± 2.1 nM [1] |
| Median IC₅₀ | 1.7 nM [1] |
| IC₅₀ Range | 0.2 - 7.3 nM (after 3 days of treatment) [1] |
Table 2: In Vivo Efficacy of Taltobulin in Mouse Xenograft Models
| Parameter | Details |
|---|---|
| Model | Athymic nu/nu female mice [1] |
| Tumor Models | HCT-15, DLD-1, MX-1W, KB-8-5 [1] |
| Effective Dose (i.v.) | 1.6 mg/kg [1] |
| Effective Dose (p.o.) | 3 mg/kg [1] |
| Tumor Growth Inhibition (p.o.) | 97.3% (Lox melanoma), 82% (KB-3-1 epidermoid) [1] |
Here are detailed methodologies for key experiments that investigate the interaction with P-gp, based on standard approaches in the field.
Objective: To confirm that Taltobulin's cytotoxicity is not compromised by P-gp overexpression.
Materials:
Method:
Objective: To determine if Taltobulin is a substrate, inhibitor, or stimulator of P-gp's ATPase activity.
Materials:
Method:
The workflow below outlines the experimental strategy for characterizing a compound's interaction with P-glycoprotein.
Taltobulin trifluoroacetate's stability is primarily challenged by two factors: the inherent moisture-sensitivity of many pharmaceutical compounds and the specific properties of the trifluoroacetate (TFA) counterion.
A multi-layered approach is most effective for protecting moisture-sensitive compounds like this compound. The following table summarizes key strategies from formulation and handling to packaging.
| Protection Layer | Strategy | Key Implementation Details |
|---|---|---|
| Formulation & Handling | Lower Water Activity | Use excipients like partially pregelatinized starch (e.g., Starch 1500) to scavenge free water within a mixture [5]. |
| Controlled Environment | Handle the compound in a low-humidity environment (e.g., a glove box) and use anhydrous solvents when possible [2]. | |
| Physical Barrier | Film Coating | Apply high-performance moisture-barrier coatings (e.g., Polyvinyl alcohol (PVA)-based coatings like Opadry amb II) to tablets or granules [2] [5]. |
| Packaging | Moisture-Barrier Packaging | Use primary packaging with low water vapor transmission rates (e.g., foil blister packs, glass vials with rubber seals) [2] [5]. |
| Desiccants | Include desiccant canisters (e.g., silica gel) in the secondary packaging to absorb ambient moisture [5]. |
Forced degradation studies are critical for understanding the stability profile of a drug substance and developing a stability-indicating analytical method [6]. The workflow below outlines the key stages of this process.
Title: Forced Degradation Study Workflow
Here is a detailed methodology based on a published protocol for a different, but similarly sensitive, API [6]:
Q1: What are the visible signs of moisture degradation in my this compound sample? A1: Physical signs can include caking or clumping of the powder, a change in color (e.g., yellowing), or the formation of a sticky residue [2]. These are clear indicators that the sample has been compromised and should not be used for critical experiments.
Q2: How should I store my bulk and in-use samples? A2: For long-term storage, bulk powder should be kept in a tightly sealed, single-use vial, stored in a freezer (-20°C) with a desiccant pouch. Crucially, avoid repeated freezing and thawing of degraded samples, as this can alter the composition of degradation mixtures [7]. For in-use samples, keep the vial in a controlled, dry environment (e.g., a desiccator) at room temperature and use it as quickly as possible.
Q3: The analytical method I developed doesn't separate the main peak from degradation products. What should I do? A3: This is a common challenge. You need to develop a stability-indicating method using the forced degradation study approach outlined above. By stressing the API, you generate its likely degradation products. You can then optimize the HPLC conditions (e.g., gradient profile, mobile phase pH, column temperature) to achieve baseline separation between the Taltobulin peak and all degradation product peaks [6].
Q4: Are there any specific cautions regarding the trifluoroacetate (TFA) moiety? A4: While the TFA group itself is stable against hydrolysis and photolysis under many conditions [3], it is not chemically inert. Be aware that it can participate in specific reactions, particularly when using strong oxidants or other reactive reagents in your experiments [4]. Always consider the full chemical structure when planning reactions.
The table below summarizes the core challenges in ADC development and the modern strategies to address them, which are crucial for working with potent payloads like Taltobulin.
| Challenge | Impact on ADC Performance | Recommended Solution |
|---|---|---|
| Low Conjugation Yield [1] | Reduced production yield; inconsistent ADC quality and potency. | Optimize reaction conditions (time, temperature, pH); ensure high purity of antibody and payload; select appropriate conjugation method [1]. |
| Suboptimal Drug-to-Antibody Ratio (DAR) [1] | High DAR (>4): Increased aggregation, rapid clearance, off-target toxicity. Low DAR (<2): Insufficient potency [1]. | Employ site-specific conjugation techniques for homogeneous DAR control, aiming for an ideal range of 2-4 [2] [1]. |
| Linker Instability in Circulation [3] | Premature payload release causes systemic toxicity and reduces tumor cell killing [4] [3]. | Use enzyme-cleavable linkers (e.g., peptide-based); avoid unstable chemistries like hydrazone; employ stable linker-antibody attachments [2] [3]. |
| Maleimide Retro-Michael Reaction [3] | Payload deconjugation and reattachment to serum albumin, reducing ADC efficacy and altering pharmacokinetics [3]. | Use next-generation chemistries: hydrolyzed maleimides, disulfide re-bridging, or alkynes (e.g., CBTF reagent) for stable thiol conjugation [5] [3] [6]. |
| Payload Hydrophobicity [2] | ADC aggregation, accelerated blood clearance, and increased immunogenicity. | Incorporate hydrophilic elements into the linker: PEG chains, hydrophilic triggers (e.g., β-glucuronide), or charged amino acids [2] [6] [7]. |
Here are some common questions and advanced solutions for ADC conjugation experiments.
Here are detailed methodologies for two common and robust conjugation strategies.
This protocol is for conjugating payloads to native interchain cysteine residues [5] [8].
This method creates more homogeneous and stable ADCs by re-connecting reduced disulfide bonds [5] [3].
The field of ADC conjugation is advancing rapidly. Key trends include dual-payload ADCs that combine drugs with different mechanisms to overcome resistance [9], and hydrophilicity-masking techniques that allow for higher DARs without compromising stability [2] [6].
| Method Category | Specific Technique | Key Readout / Parameter Measured | Application Example from Literature |
|---|---|---|---|
| Cell Cycle Analysis | Flow Cytometry (DNA content) | Percentage of cells in G2/M phase [1] | Used to identify populations of cells arrested in mitosis [1]. |
| Live-Cell Imaging | Time-lapse Microscopy | Mitotic arrest duration; fate tracking (cell death, division, slippage) [2] [3] | Correlated abnormal cleavage divisions with cell fate outcomes in human embryos [3]. |
| Molecular Marker Analysis | Immunofluorescence / Western Blot | Phospho-Histone H3 (Ser10) | A specific marker of mitosis, allowing quantification of mitotic cells even without DNA content analysis [1]. |
| Morphological Assessment | Immunofluorescence | Microtubule organization & chromatin condensation | Visual confirmation of arrested mitotic spindles and condensed chromosomes [1]. |
To help you design your experiments, here is a generalized workflow that integrates the methods above. You can use this as a template, substituting your compound of interest.
When adapting these protocols for Taltobulin trifluoroacetate, pay close attention to these specific points:
Since direct protocols for Taltobulin were not available, here are some suggestions for your next steps:
Cytotoxicity assays are complex and can be affected by many variables. The table below outlines common problems, their potential causes, and solutions to consider.
| Problem Phenomenon | Possible Causes | Recommended Troubleshooting Steps |
|---|---|---|
| High variability between replicates | Inconsistent cell seeding density [1]; Edge effects in microplates; Unstable temperature/CO₂. | Use automated cell counters and dispensers; Use plates with edge barriers; Pre-equilibrate media and plates before assay. |
| Poor dose-response curve (shallow, no plateau) | Incorrect drug serial dilution; Inadequate exposure time for mechanism of action [2]; Cell overgrowth/depletion. | Verify dilution calculations; Include a reference control; Extend treatment time; Optimize seeding density and assay duration. |
| Unexpectedly low cytotoxicity (high viability) | Insufficient drug exposure time [2]; Inactive drug or improper storage; Poor solubility or instability in media. | Confirm drug solubility and prepare fresh stock; Check stability in assay media; Use a validated positive control (e.g., Staurosporine). |
| Unexpectedly high cytotoxicity (low viability in controls) | Cytotoxicity of solvent (e.g., DMSO); Contaminated cell culture; Overly sensitive detection method. | Keep final solvent concentration low (e.g., ≤0.1%); Ensure aseptic technique; Validate assay with a less sensitive method. |
| Abnormal cell morphology before treatment | Cell line contamination; Mycoplasma contamination; Exhausted or improper culture media. | Test for mycoplasma; Use fresh media and check expiration; Revive a new batch of cells from frozen stock. |
When troubleshooting, returning to robust and well-established protocols is crucial. Below are detailed methodologies for core experiments that can help you validate your assay conditions.
This colorimetric method is widely used for measuring cytotoxicity [1].
This protocol helps determine if the drug causes cell cycle arrest, a common mechanism of cytotoxicity [1].
To help visualize the complete process and critical decision points, the following diagram outlines a generalized workflow for conducting and troubleshooting a cytotoxicity assay.
While direct data on Taltobulin is unavailable, the search results provide context on the field of tubulin inhibitor research, which can inform your comparison framework.
Classification of Tubulin Inhibitors Tubulin inhibitors are often categorized based on their binding site on the tubulin dimer and their effect on microtubule dynamics [1].
| Category | Mechanism of Action | Representative Agents |
|---|---|---|
| Microtubule-Stabilizing Agents | Promote tubulin polymerization and stabilize microtubules, inhibiting normal disassembly [1]. | Paclitaxel, Docetaxel [1] |
| Microtubule-Destabilizing Agents | Inhibit tubulin polymerization, preventing the formation of functional microtubules [1]. | Vinblastine, Vincristine, Colchicine-site binders [1] |
| Vascular Disrupting Agents (VDAs) | A class of microtubule-destabilizers that selectively target and disrupt tumor vasculature [2]. | BNC105 [2] |
The following diagram illustrates the core mechanism of how these agents disrupt cell division, which is a fundamental principle for evaluating their efficacy.
Key Experimental Models and Readouts When you find data on Taltobulin, it will likely include results from standard preclinical models. The methodologies below are commonly used to assess tubulin inhibitor efficacy [3] [4]:
HTI-286 is a synthetic analogue of the natural tripeptide hemiasterlin, derived from marine sponges. It is a potent antimicrotubule agent that binds to the Vinca-peptide site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis [1] [2].
A key characteristic of HTI-286 is its reduced susceptibility to multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump, a common challenge with other antimicrotubule drugs like taxanes and vinca alkaloids [1] [2]. The table below summarizes its performance in preclinical models.
| Feature | HTI-286 | Paclitaxel/Taxanes | Vinblastine/Vinca Alkaloids |
|---|---|---|---|
| Mean IC₅₀ (Proliferation) | 2.5 ± 2.1 nM (18 human tumor cell lines) [1] [2] | Information missing | Information missing |
| Interaction with P-gp | Substantially less interaction [1] [2] | Strongly affected [1] [2] | Strongly affected [1] [2] |
| Interaction with MRP1 | Retained potency; resistance not detected [2] | Information missing | Information missing |
| Interaction with MXR/ABCG2 | Retained potency; resistance not detected [2] | Information missing | Information missing |
| In vivo Efficacy in P-gp+ Tumors | Effective in resistant xenografts (e.g., HCT-15, KB-8-5) [2] | Ineffective in the same models [2] | Ineffective in the same models [2] |
| Oral Bioavailability | Efficacy achieved with oral administration [2] | Information missing | Information missing |
HTI-286 inhibits the polymerization of purified tubulin and depolymerizes microtubules in cells. It demonstrates high potency across various human cancer cell lines [1] [2]. The following diagram illustrates its mechanism and key resistance pathways.
While HTI-286 is a poor substrate for P-gp, research indicates that prolonged exposure can select for resistant cells through alternative mechanisms [3]:
The following table provides quantitative data from key experiments demonstrating HTI-286's ability to overcome drug resistance in vitro.
| Cell Line / Model | Resistance Profile | HTI-286 IC₅₀ / Effect | Comparative Agent (e.g., Paclitaxel) IC₅₀ / Effect |
|---|---|---|---|
| Various Human Carcinoma Xenografts (in vivo) [2] | P-gp overexpressing (e.g., HCT-15, DLD-1, MX-1W, KB-8-5) | Marked tumor regression; inhibition of established tumors >1 gram | Ineffective due to P-gp mediated resistance |
| KB-3-1 (Epidermoid Carcinoma) [3] | Parental sensitive line | ~0.3 nM (estimated from resistance factor) | Information missing |
| KB-HTI (Selected in 4 nM HTI-286) [3] | 12-fold resistant to HTI-286; cross-resistant to hemiasterlin A, dolastatin-10, vinblastine, Adriamycin, mitoxantrone | ~4 nM (estimated) | Information missing |
| Hepatic Tumor Cell Lines (MH, HepG2, Hep3B) [4] | Models for hepatocellular carcinoma (often MDR) | Mean IC₅₀ ≈ 2 nM | Information missing |
| Primary Human Hepatocytes (PHH) [4] | Normal liver cells | No significant decrease in cell viability at active concentrations | Information missing |
1. In Vitro Cytotoxicity and Resistance Profiling [3]
2. In Vivo Efficacy in Xenograft Models [2] [4]
3. Drug Accumulation and Efflux Studies [3]
The table below summarizes key hemiasterlin analogues and available data on their biological activity.
| Compound Name | Reported IC50 / Cytotoxicity | Key Characteristics & Experimental Context |
|---|---|---|
| Taltobulin (HTI-286) | Potent antimicrotubule agent; sub-nanomolar cytotoxicity [1]. | Synthetic analogue; overcomes P-glycoprotein-mediated resistance; advanced to Phase II clinical trials [1] [2] [3]. |
| Hemiasterlin (Natural Product) | Low to sub-nanomolar potency; more potent in vitro than taxol or vincristine [4] [5]. | Parent natural product; induces mitotic arrest and abnormal spindle formation [5]. |
| SPA110 | More potent in vitro cytotoxicity and antimitotic activity than natural hemiasterlin [6] [7]. | Synthetic analogue; underwent thorough preclinical evaluation [6]. |
| E7974 | Strong in vivo antitumor efficacy [4]. | Synthetic analogue with modified N-terminus; overcame drug resistance in cancer cells; Phase I clinical trials completed [4] [3]. |
| Compounds 3-8 ( [8]) | No cytotoxic effect or inhibition of tubulin polymerization [8]. | Synthetic analogues with C-terminal double bond incorporated into aromatic/heterocyclic rings; inactive in biological evaluation [8]. |
The biological data for these compounds is typically generated through standardized experimental protocols. Key methods include:
Hemiasterlin analogues like Taltobulin share a common mechanism: they disrupt the dynamics of microtubules, which are critical components of the cell's cytoskeleton and the mitotic spindle. The following diagram illustrates this mechanism and its consequences.
When evaluating a new anticancer agent like Taltobulin, it is typically compared against established standard-of-care drugs. The choice depends on the specific cancer type being studied. The table below lists common chemotherapy classes and examples, based on their mention in recent cancer research and market analyses [1] [2] [3].
| Chemotherapy Class | Example Agents | Common Mechanism of Action |
|---|---|---|
| Alkylating Agents | Cyclophosphamide, Bendamustine | Damages DNA by adding alkyl groups, preventing cancer cell division [1] [2]. |
| Platinum Agents | Cisplatin, Oxaliplatin | Causes cross-linking of DNA strands, triggering cell death [1]. |
| Antimetabolites | 5-Fluorouracil (5-FU), Capecitabine | Mimics nutrients needed for DNA synthesis, disrupting cell growth [1] [2]. |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | Inhibits enzymes that unwind DNA for replication, causing DNA breaks [1] [2]. |
| Antitumor Antibiotics | Doxorubicin | Intercalates into DNA and inhibits the enzyme topoisomerase II [2] [3]. |
| Plant Alkaloids (Microtubule Inhibitors) | Vincristine, Vinblastine | Binds to tubulin, inhibiting formation of the mitotic spindle [1] [3]. |
Preclinical in vivo studies are crucial for determining a drug's potential before clinical trials. The following diagram outlines the standard workflow for evaluating and comparing the efficacy of a novel agent like Taltobulin against established chemotherapies.
To ensure an objective comparison, specific quantitative metrics are collected and analyzed from the in vivo study. The data is usually presented in both graphical and statistical formats.
| Evaluation Category | Key Metrics | Data Presentation |
|---|---|---|
| Primary Efficacy | Tumor volume (mm³) over time; TGI (%): Tumor Growth Inhibition; TGD (%): Tumor Growth Delay. | Line graph: Mean tumor volume ± SEM for each group over days post-treatment. |
| Survival | MST: Median Survival Time; ILS (%): Increase in Life Span compared to control. | Kaplan-Meier survival curve. |
| Toxicology & Safety | Body weight change (% from baseline); Mortality rates; Clinical observations. | Bar graph or line graph for body weight; Summary of observations. |
| Biomarker & Mechanism | Biomarker expression levels in harvested tumors (e.g., via immunohistochemistry). | Bar graph of biomarker quantification. |
Microtubule-targeting agents (MTAs) are broadly classified into stabilizers and destabilizers. Both Taltobulin (a colchicine-site binder) and vinca alkaloids are destabilizing agents, but they bind to different sites on tubulin and have distinct mechanisms [1].
The table below summarizes the key differences in their mechanisms of action.
| Feature | Vinca Alkaloids | Colchicine-Site Binders (e.g., Taltobulin) |
|---|---|---|
| Binding Site | Vinca domain, at the interface between two tubulin dimers [2] [3] | Colchicine binding site, at the intradimer interface on β-tubulin [2] [3] |
| Primary Effect | Inhibit tubulin polymerization, prevent microtubule assembly [4] [5] | Inhibit tubulin polymerization, prevent microtubule assembly [1] [3] |
| Impact on Tubulin | Form tubulin paracrystals or spiral structures; act as a "wedge" at microtubule ends [2] [6] | Lock tubulin in a curved conformation, preventing transition to straight structure needed for polymerization [3] |
| Cellular Outcome | Disruption of mitotic spindle, cell cycle arrest at metaphase-anaphase transition, apoptosis [4] [1] | Disruption of mitotic spindle, cell cycle arrest, apoptosis; some members have anti-angiogenic properties [1] [3] |
| Example Drugs | Vinblastine, Vincristine, Vinorelbine [4] [5] | Colchicine, Combretastatin A-4, Taltobulin [1] [3] |
This mechanistic distinction is important because colchicine-site binders are generally less susceptible to efflux pumps mediated by P-glycoprotein, a common mechanism for acquired drug resistance to other MTAs like taxanes and vinca alkaloids [1] [7].
For a rigorous comparison of microtubule-targeting agents, researchers use a suite of established experimental protocols. The workflow below outlines the primary methods used to characterize these drugs.
The core methodologies include:
For research and development professionals, understanding the landscape of validated payloads is crucial for benchmarking new candidates. The table below summarizes the main classes of cytotoxic agents used in ADCs, their mechanisms of action, and notable characteristics [1] [2] [3].
| Payload Class | Specific Examples (ADC) | Mechanism of Action (MoA) | Key Characteristics & Clinical Notes |
|---|
| Microtubule/Tubulin Inhibitors [1] [2] | DM1 (Kadcyla), DM4 (ELAHERE), MMAE (Adcetris, Padcev), MMAF (Blenrep) | Disrupts microtubule function, leading to cell cycle arrest and apoptosis [2]. | DM1/DM4: Maytansinoids; may cause thrombocytopenia and hepatic toxicity [4]. MMAE/MMAF: Auristatins; MMAE exhibits a bystander effect, while MMAF typically does not [3]. MMAE is associated with peripheral neuropathy and neutropenia [4]. | | DNA Damaging Agents [1] [2] | | | | | ⋄ Topoisomerase I Inhibitors | DXd (Enhertu), SN-38 (Trodelvy) | Causes DNA single-strand breaks by trapping topoisomerase I-DNA complexes [5] [1]. | Often exhibit a strong bystander effect [3]. Associated with hematological and gastrointestinal toxicities, including neutropenia and diarrhea [1] [6]. DXd-based ADCs carry a risk of interstitial lung disease [1]. | | ⋄ DNA Cross-linkers/Akylators | Calicheamicin (Mylotarg, Besponsa), Duocarmycins, PBDs (Zynlonta) | Binds in the minor groove of DNA, causing double-strand breaks or cross-links [1] [2]. | Extremely potent. Calicheamicin has been linked to hepatotoxicity, including veno-occlusive disease [3]. PBDs can cause vascular leak syndrome, marrow suppression, and elevated liver enzymes [4]. |
When a novel payload like Taltobulin is under investigation, the following established experimental protocols are typically employed to generate comparative data [5] [2].
In Vitro Cytotoxicity Assays
Mechanism of Action Validation
In Vivo Efficacy Studies
Tolerability and Toxicity Profiling
The following diagram illustrates the core workflow for experimentally comparing a novel ADC payload against established alternatives.
The following table summarizes key experiments used in recent studies to validate the mechanism of action and cell death induction for other anticancer drugs, which you can use as a framework [1] [2].
| Experimental Method | Purpose/What it Measures | Key Technical Details & Readouts |
|---|---|---|
| Cell Proliferation Assay [1] | Quantifies inhibition of cell growth (IC₅₀). | Cell Counting Kit-8 (CCK-8); optical density at 450 nm [1]. |
| Flow Cytometry (Cell Cycle) [1] | Determines cell cycle phase arrest (e.g., G0/G1, G2/M). | Propidium iodide (PI) staining; analysis with software like FlowJo [1]. |
| Flow Cytometry (Apoptosis) [1] | Quantifies percentage of cells undergoing apoptosis. | Annexin V-FITC/PI double staining [1]. |
| Western Blot [1] [2] | Detects expression/activation of pathway-specific proteins. | Antibodies for proteins like STAT3, p-STAT3, Caspase-3, Caspase-9, Bcl-2 [1] [2]. |
| Immunofluorescence Assay [1] | Visualizes and quantifies drug incorporation into cellular components (e.g., DNA). | Uses antibodies like BrdU to detect drug incorporation [1]. |
| Cellular Thermal Shift Assay (CETSA) [2] | Confirms direct drug-target protein interaction in cells. | Heats cells to denature proteins; stable target proteins indicate drug binding [2]. |
| Molecular Docking [2] | Predicts binding affinity and mode of drug to target protein. | Software like Autodock Vina; uses Protein Data Bank (PDB) structures [2]. |
| Transmission Electron Microscopy (TEM) [2] | Identifies unique ultra-structural changes in cells (e.g., for ferroptosis). | Visualizes shrunken mitochondria with increased membrane density [2]. |
Based on the methodologies found, here is a generalized, logical workflow you could adapt to validate Taltobulin-induced apoptosis, from initial screening to mechanistic confirmation.
The table below summarizes the key experimental findings for HTI-286 from the identified source [1].
| Aspect | Experimental Data / Findings |
|---|---|
| Mechanism of Action | Binds to the Vinca-peptide site in tubulin; inhibits polymerization of purified tubulin; disrupts microtubule organization in cells; induces mitotic arrest and apoptosis [1]. |
| In Vitro Potency | Mean IC₅₀ = 2.5 ± 2.1 nM (across 18 human tumor cell lines) [1]. |
| Key Advantage | Circumvents P-glycoprotein (P-gp)-mediated resistance; minimal interaction with multidrug resistance proteins (MRP1, MXR) [1]. |
| In Vivo Efficacy (Xenograft Models) | Inhibited growth of human tumor xenografts derived from carcinoma of the skin, breast, prostate, brain, and colon; caused regression of established tumors >1 gram [1]. |
| Activity in Resistant Models | Inhibited growth of P-gp expressing xenografts (HCT-15, DLD-1, etc.) where paclitaxel and vincristine were ineffective [1]. |
| Administration Routes | Effective via both intravenous (i.v.) and oral (p.o.) administration [1]. |
For the key experiments cited in the study, here are the summarized methodologies:
The following diagram illustrates the mechanism of action of HTI-286 as described in the available research, leading to the death of cancer cells.
The information presented has significant constraints that are crucial for researchers to consider: